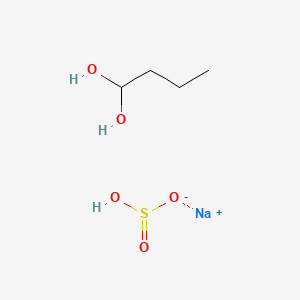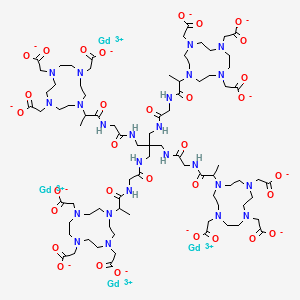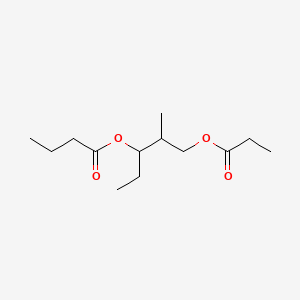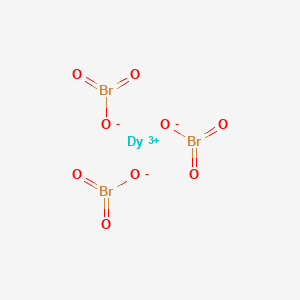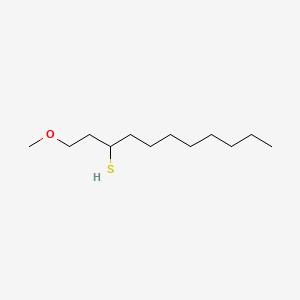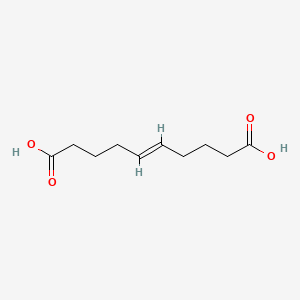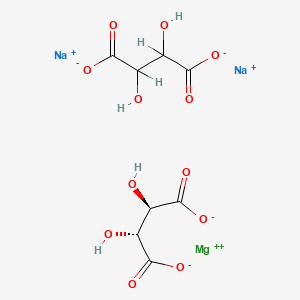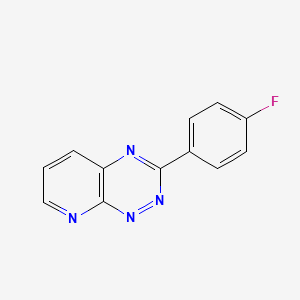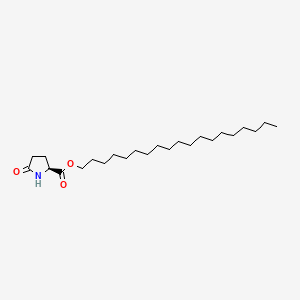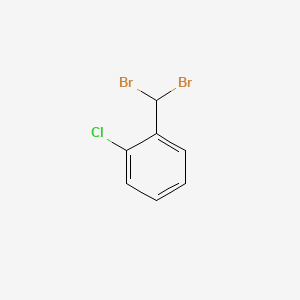![molecular formula C14H12Cl2O2S B12659620 2,2'-Thiobis[6-chloro-p-cresol] CAS No. 68658-41-3](/img/structure/B12659620.png)
2,2'-Thiobis[6-chloro-p-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiobis[6-chloro-p-cresol] is a chemical compound with the molecular formula C14H12Cl2O2S and a molecular weight of 315.21 g/mol . It is known for its applications in various industrial processes, particularly due to its chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-Thiobis[6-chloro-p-cresol] involves several steps. One common method includes the reaction of p-cresol with sulfur dichloride in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2,2’-Thiobis[6-chloro-p-cresol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
2,2’-Thiobis[6-chloro-p-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2’-Thiobis[6-chloro-p-cresol] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2’-Thiobis[6-chloro-p-cresol] can be compared with other similar compounds such as 2,2’-Thiobis(6-tert-butyl-p-cresol). While both compounds share a similar core structure, their chemical properties and applications may differ. For instance, 2,2’-Thiobis(6-tert-butyl-p-cresol) is widely used as an antioxidant in the rubber and plastics industries. The unique properties of 2,2’-Thiobis[6-chloro-p-cresol] make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
68658-41-3 |
|---|---|
Formule moléculaire |
C14H12Cl2O2S |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-chloro-6-(3-chloro-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)13(17)11(5-7)19-12-6-8(2)4-10(16)14(12)18/h3-6,17-18H,1-2H3 |
Clé InChI |
MREHSIFYCIVVAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




